Pyrilamine
Overview
Description
Pyrilamine, also known as Mepyramine, is a first-generation antihistamine . It targets the H1 receptor as an inverse agonist . It is often sold as a maleate salt, pyrilamine maleate . It is used in the treatment of nasal congestion and is present in numerous over-the-counter drug formulations .
Molecular Structure Analysis
The molecular formula of Pyrilamine is C17H23N3O . Its molecular weight is 285.3840 . The IUPAC Standard InChI is InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3 .
Chemical Reactions Analysis
The chemical reactions involving Pyrilamine have been analyzed using techniques like ammonia chemical ionization mass spectrometry . This method produced excellent [M + H] + ions for Pyrilamine and related compounds .
Physical And Chemical Properties Analysis
Pyrilamine is a first-generation antihistamine . It has a molecular weight of 285.391 g·mol −1 . It is often sold as a maleate salt, pyrilamine maleate .
Safety And Hazards
properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECBIJXISLIIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Record name | PYRILAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20972 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023542 | |
Record name | Pyrilamine | |
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Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid | |
Record name | PYRILAMINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mepyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |
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Boiling Point |
334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG | |
Record name | PYRILAMINE | |
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Record name | PYRILAMINE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L | |
Record name | PYRILAMINE | |
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Record name | PYRILAMINE | |
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Record name | Mepyramine | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink | |
Record name | PYRILAMINE | |
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Mechanism of Action |
Mepyramine is a histamine H1 receptor inverse agonist. It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling. Mepyramine competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The sedative properties of Mepyramine occur at the subcortical level of the CNS., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Some H1 antagonists possess local anesthetic activity ... . /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for PYRILAMINE (6 total), please visit the HSDB record page. | |
Record name | Mepyramine | |
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Record name | PYRILAMINE | |
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Product Name |
Mepyramine | |
Color/Form |
OILY LIQUID | |
CAS RN |
91-84-9 | |
Record name | PYRILAMINE | |
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Record name | Pyrilamine | |
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Record name | Mepyramine | |
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Record name | PYRILAMINE | |
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Record name | PYRILAMINE | |
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Record name | Mepyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |
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Melting Point |
MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/ | |
Record name | PYRILAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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